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Compound of Interest

Compound Name: Mirabegron impurity-1

Cat. No.: B570142

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of
impurities in Mirabegron pharmaceutical formulations. The methodologies outlined are based
on established and validated analytical techniques, primarily High-Performance Liquid
Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass
Spectrometry (UPLC-MS/MS), to ensure the safety, efficacy, and regulatory compliance of
Mirabegron products.

Introduction

Mirabegron is a potent and selective 33-adrenoceptor agonist used for the treatment of
overactive bladder.[1] During its synthesis, formulation, and storage, various process-related
impurities and degradation products can arise.[2] Rigorous analytical monitoring of these
impurities is crucial to guarantee the quality and safety of the final drug product, as mandated
by regulatory bodies like the International Council for Harmonisation (ICH).[2] This document
details validated methods for the accurate quantification of known and potential Mirabegron
impurities.

Mirabegron and Its Potential Impurities
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A number of potential impurities in Mirabegron have been identified through synthesis-related
investigations and stress degradation studies. These include process intermediates,
degradation products, and other related compounds. A comprehensive impurity profile is
essential for the quality control of Mirabegron.

Table 1: List of Common Mirabegron Impurities and Related Compounds
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Impurity Name

Chemical
Name

Molecular
CAS Number
Formula

Molecular
Weight ( g/mol

)

Mirabegron

Impurity B

(R)-2-((4-
Aminophenethyl)
amino)-1-

phenylethan-1-ol

391901-45-4 C16H20N20

256.34

Mirabegron

Impurity D

(R)-2-(2-
Aminothiazol-4-
yD-N-(4-(2-((4-(2-
((2-hydroxy-2-
phenylethyl)amin
o)ethyl)phenyl)a
mino)-2-
oxoethyl)thiazol-

2-yl)acetamide

2489747-26-2 C26H28N603S2

536.67

Mirabegron

Impurity E

2-(4-
Nitrophenyl)etha
n-l-amine

24954-67-4 C8H10N202

166.18

Mirabegron

Impurity F

(R)-2-((4-
Nitrophenethyl)a
mino)-1-

phenylethan-1-ol

223673-34-5 C16H18N203

286.33

Deshydroxy

Mirabegron

2-(2-
aminothiazol-4-
yl)-N-(4-(2-
(phenethylamino)
ethyl)phenyl)acet

amide

1581284-82-3 C21H24N40S

380.51

Diamide-1

(R)-2-(2-
Aminothiazol-4-
yI)-N-(4-(2-(2-
aminothiazol-4-

yl)acetamido)phe

1684452-83-2 C26H28N603S2

536.67
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nethyl)-N-(2-
hydroxy-2-
phenylethyl)acet

amide

(R)-2-(2-
Aminothiazol-4-
yh-N-(4-(2-((4-(2-
((2-hydroxy-2-
Diamide-2 phenylethyl)amin ~ N/A C26H28N603S2  536.67
o)ethyl)phenyl)a
mino)-2-
oxoethyl)thiazol-

2-yl)acetamide

2-ATAA 2-(2-
(Mirabegron Aminothiazol-4- 29676-71-9 C5H6N202S 158.18
Impurity A) yl)acetic acid

(R)-2-(2-

Aminothiazol-4-

yh-N-(4-(2-((2-
N-Nitroso hydroxy-2-
_ 3017159-61-1 C21H23N503S 42551
Mirabegron phenylethyl)
(nitroso)amino)et
hyl)phenyl)aceta

mide

Quantitative Analysis Protocols
RP-HPLC Method for Quantification of Potential
Impurities

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is
designed for the precise quantification of potential impurities in Mirabegron active
pharmaceutical ingredient (API) and its extended-release tablet formulations.[1][3]

e |nstrumentation:
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o HPLC system equipped with a PDA detector (e.g., Waters Alliance).[3]

o Data acquisition and processing software (e.g., Empower).[3]

o Chromatographic Conditions:
o Column: Inertsil C8 (150 x 4.6 mm, 3 um) or Puratis C18 (250 x 4.6 mm, 5 pum).[1][3]

o Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 4.5 with a suitable acid.

[3]
o Mobile Phase B: Acetonitrile or Methanol.[1][3]

o Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 20 10
10 55 45
20 10 90
22 10 90
25 90 10
| 30190 10 |

o Flow Rate: 1.0 mL/min.

o Column Temperature: 25-40°C.[1][3]

o Detection Wavelength: 240 nm or 247 nm.[1][3]
o Injection Volume: 10 pL.

e Sample Preparation:
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o Standard Solution: Prepare a stock solution of Mirabegron and individual impurity
reference standards in a suitable diluent (e.g., methanol or a mixture of water and
acetonitrile). Further dilute to achieve a working concentration (e.g., 1 pg/mL).

o Sample Solution (Tablets):
1. Weigh and finely powder not fewer than 20 tablets.

2. Transfer an amount of powder equivalent to 50 mg of Mirabegron into a 50 mL
volumetric flask.

3. Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute
to volume with the diluent.

4. Filter the solution through a 0.45 um nylon filter.

5. Further dilute the filtrate to a final concentration of approximately 100 pg/mL of
Mirabegron.

o Data Analysis:

o Identify and quantify the impurities in the sample solution by comparing their retention
times and peak areas with those of the reference standards.

o Calculate the percentage of each impurity using the following formula:

The described RP-HPLC method has been validated according to ICH guidelines,
demonstrating high sensitivity, accuracy, and precision.

Table 2: Validation Data for the RP-HPLC Method
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Paramete

Impurity

Impurity

Impurity

Deshydro

Diamide-

Diamide-2
r 1 2 3 Xy 1
LOD (ppm)  0.07 0.07 0.02 0.06-0.20 0.06-0.20 0.06-0.20
LOQ (ppm) 0.12 0.04 0.21 0.06-0.20 0.06-0.20 0.06-0.20
Linearity
- >0.99 >0.99 >0.99 >0.997 >0.997 >0.997
r
Accuracy
o 99.67 - 99.67 - 99.67 - 96.1 - 96.1 - 96.1 -
0

104.98 104.98 104.98 100.3 100.3 100.3
Recovery)
Precision

<5.0 <5.0 <5.0 <2.0 <2.0 <2.0
(%RSD)

Data compiled from multiple sources.[1][3]

UPLC-MS/MS Method for Trace-Level Impurity Analysis

For the detection and quantification of trace-level and potentially genotoxic impurities, such as
N-nitroso Mirabegron, a highly sensitive and selective UPLC-MS/MS method is recommended.

¢ Instrumentation:

o UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY
UPLC with Xevo TQ-S).

o Mass spectrometry data acquisition and processing software (e.g., MassLynx).

o Chromatographic and Mass Spectrometric Conditions:

[e]

Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 pm).

Mobile Phase A: 0.1% Formic acid in water.

o

Mobile Phase B: 0.1% Formic acid in methanol.

o

[¢]

Gradient Elution: A suitable gradient to separate the impurities from the main component.
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o Flow Rate: 0.3 mL/min.
o Column Temperature: 40°C.
o lonization Mode: Electrospray lonization (ESI) in positive mode.
o Detection Mode: Multiple Reaction Monitoring (MRM).
o MRM Transitions:
» N-Nitroso Mirabegron: m/z 426.20 - 170.00

» (Other impurities to be determined based on their specific fragmentation patterns)

e Sample Preparation:

o Standard and Sample Solutions: Prepared similarly to the HPLC method, but using LC-MS
grade solvents and ensuring the final concentration is appropriate for the sensitivity of the
instrument.

e Data Analysis:

o Quantify the target impurities using a calibration curve prepared from the reference
standards. The peak area ratio of the analyte to an internal standard (if used) is plotted
against the concentration.

This UPLC-MS/MS method offers excellent linearity, precision, and accuracy for the
quantification of N-nitroso Mirabegron at very low levels.

Table 3: Validation Data for the UPLC-MS/MS Method for N-Nitroso Mirabegron
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Parameter N-Nitroso Mirabegron

LOD (ppm) 0.006

LOQ (ppm) 0.02

Linearity Range (ppm) 0.02-0.72

Accuracy (% Recovery) 94.5-116.5

Precision (%RSD) 0.87 (Method Precision)
Visualizations

Mirabegron Signaling Pathway

Mirabegron acts as a selective agonist for the 33-adrenergic receptor, which is predominantly
found in the detrusor muscle of the bladder. Activation of this receptor initiates a signaling
cascade that leads to muscle relaxation and an increase in bladder capacity.

Adenyyl Cyclase converts ATP to GAMP

Click to download full resolution via product page

Caption: Mirabegron's 33-adrenergic receptor signaling pathway.

Experimental Workflow for Mirabegron Impurity Analysis

The following diagram illustrates the general workflow for the quantitative analysis of
Mirabegron impurities in pharmaceutical formulations.
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Caption: Workflow for Mirabegron impurity analysis.
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Conclusion

The analytical methods detailed in these application notes provide robust and reliable protocols
for the quantitative analysis of impurities in Mirabegron pharmaceutical formulations.
Adherence to these validated methods will ensure the quality, safety, and regulatory
compliance of Mirabegron products, ultimately safeguarding patient health. The provided
workflows and signaling pathway diagrams offer a clear visual aid for researchers and
professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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